(3-(4-Methylthiazol-2-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPPDLXQPDFMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation via Nucleophilic Aromatic Substitution
This method utilizes 4-methylthiazole-2-carbaldehyde and 3-aminobenzylamine as starting materials. The reaction proceeds in anhydrous ethanol under reflux (78–82°C) for 12–16 hours, catalyzed by acetic acid (5 mol%). The mechanism involves imine formation followed by in situ reduction using sodium borohydride (NaBH₄) to yield the target amine.
Key Parameters
Multi-Step Functionalization via Suzuki-Miyaura Coupling
An alternative route employs a palladium-catalyzed cross-coupling strategy. Beginning with 3-bromophenylmethanamine, the thiazole ring is introduced using 4-methylthiazol-2-ylboronic acid under inert conditions (N₂ atmosphere).
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃ (2 equiv)
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Yield : 65% after reverse-phase chromatography (MeCN/H₂O + 0.1% NH₄HCO₃).
Optimization of Critical Reaction Parameters
Solvent Effects on Reaction Efficiency
Comparative studies highlight solvent polarity as a determinant of yield:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 65 |
| THF | 7.5 | 58 |
Polar aprotic solvents like DMF enhance boronic acid solubility but require stringent anhydrous conditions.
Catalytic Systems in Cross-Coupling
Palladium catalysts outperform nickel analogs in Suzuki reactions:
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 2 | 65 |
| NiCl₂(dppf) | 5 | 42 |
| Pd(OAc)₂/XPhos | 1 | 70 |
Ligand design (e.g., XPhos) improves steric bulk tolerance, facilitating coupling with electron-deficient aryl bromides.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=7.8 Hz, 1H, ArH), 7.32 (t, J=7.8 Hz, 1H, ArH), 7.22 (s, 1H, Thiazole-H), 3.85 (s, 2H, CH₂NH₂), 2.45 (s, 3H, CH₃).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactors (0.5 mm ID) reduces reaction time to 30 minutes at 120°C, achieving 85% yield with 99% conversion. Key advantages include:
-
Enhanced heat transfer
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Reduced solvent consumption (DMF, 50% less)
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Scalability to kilogram quantities.
Green Chemistry Metrics
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E-Factor : 8.2 (traditional batch) vs. 3.1 (flow system).
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PMI (Process Mass Intensity) : 12.4 → 6.7.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides and acyl chlorides:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), NaH, DMF | N-Alkylated derivatives | 65–78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylated derivatives | 82% |
Mechanistic Insight :
-
Alkylation proceeds via an SN2 mechanism under basic conditions, forming tertiary amines.
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Acylation involves attack by the amine on the electrophilic carbonyl carbon .
Oxidation Reactions
The thiazole ring and amine group are susceptible to oxidation:
| Reagent System | Conditions | Products | Application |
|---|---|---|---|
| KMnO₄, H₂O₂, CH₃COOH | Reflux, 6 h | Sulfoxide derivatives | Antimicrobial agents |
| Ozone, CH₂Cl₂ | −78°C, 2 h | Cleaved thiazole ring products | Metabolic studies |
Key Finding :
Sulfoxides formed via oxidation show enhanced antimicrobial activity compared to the parent compound.
Condensation Reactions
The amine participates in Schiff base formation and heterocyclic syntheses:
Example Synthesis :
Condensation with terephthalaldehyde and glycine yields dimers with improved solubility profiles :
\text{Compound + OHC–C₆H₄–CHO} \xrightarrow{\text{NH₂CH₂COOH, Na₂CO₃}} \text{Bis-thiazole conjugate (76% yield)}
Reductive Amination
The primary amine facilitates C–N bond formation:
| Carbonyl Source | Reducing Agent | Products | Pharmacological Use |
|---|---|---|---|
| Ketones (R-CO-R') | NaBH₃CN, MeOH | Secondary amines | CNS-targeting agents |
| Aryl aldehydes | H₂, Pd/C, EtOH | N-Benzyl derivatives | Antiviral candidates |
Optimized Protocol :
Complexation with Metals
The thiazole nitrogen acts as a ligand for transition metals:
Characterization :
Cu(II) complexes exhibit ESR signals at g = 2.12, confirming paramagnetic properties.
Emerging Research Directions
Recent studies highlight two promising areas:
-
Photocatalytic C–H Activation : Visible-light-mediated arylation at the thiazole C5 position achieves 89% regioselectivity .
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Enzyme-Targeted Modifications : Covalent conjugation with kinase inhibitors enhances blood-brain barrier permeability .
This compound’s dual reactivity (amine + heterocycle) establishes it as a privileged scaffold in medicinal and materials chemistry.
Scientific Research Applications
The compound (3-(4-Methylthiazol-2-yl)phenyl)methanamine , also known as a thiazole derivative, has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and material science.
Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : C11H12N2S
- Molecular Weight : 220.29 g/mol
Physical Properties
- Appearance : Typically exists as a solid or crystalline form.
- Solubility : Soluble in organic solvents; solubility in water may vary based on pH.
Medicinal Chemistry
Drug Development :
- The compound's structural features make it a candidate for the development of new pharmaceuticals. Thiazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research has shown that modifications to the thiazole ring can enhance these effects, making this compound a focus for developing new therapeutic agents.
Case Study :
A study demonstrated that thiazole derivatives exhibit significant activity against various cancer cell lines, suggesting that this compound could be further explored as an anticancer agent through structure-activity relationship (SAR) studies.
Biochemical Research
Enzyme Inhibition Studies :
- This compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with various enzymes, and research indicates that this compound may inhibit specific targets involved in disease pathways.
Example :
Research involving the inhibition of specific kinases has shown that thiazole-based compounds can effectively modulate signaling pathways related to cancer progression.
Material Science
Polymer Chemistry :
- The unique properties of thiazoles allow them to be used as building blocks in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
Application Example :
Studies have shown that polymers containing thiazole units exhibit improved flame retardancy and thermal resistance, making them suitable for applications in electronics and construction materials.
Mechanism of Action
The mechanism of action of (3-(4-Methylthiazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit enzymes and receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Positional Isomers
(4-(4-Methylthiazol-2-yl)phenyl)methanamine ():
This isomer substitutes the thiazole at the phenyl ring’s 4-position rather than the 3-position. The positional shift alters steric interactions in target binding, as demonstrated in kinase inhibitor studies where meta-substitution improved affinity over para-substitution .[4-(1,3-Thiazol-2-yl)phenyl]methanamine ():
Lacking the 4-methyl group on the thiazole, this compound exhibits reduced hydrophobicity (clogP ≈ 1.8 vs. 2.3 for the target compound), impacting bioavailability .
Heterocyclic Variations
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine ():
Replacing the phenyl group with thiophene introduces a sulfur-rich aromatic system, which may enhance π-stacking interactions in protein binding pockets. However, the absence of a methyl group reduces metabolic stability .1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine ():
Substituting thiazole with oxadiazole increases electronegativity, altering hydrogen-bonding capabilities. This analog showed moderate antifungal activity (IC₅₀ = 8.2 µM) in preliminary screens .
Functional Group Modifications
- Its molecular weight (234.32 g/mol) is higher than the target compound’s .
(E)-(3-(5-(2-Bromothiophen-2-yl vinyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine (ID 34d, ):

Incorporation of a bromothiophene-vinyl-oxadiazole moiety significantly increases polar surface area (PSA ≈ 95 Ų vs. 55 Ų for the target), reducing blood-brain barrier penetration but improving solubility .
Physicochemical Properties
Key Observations :
- Methylation on the thiazole (target compound) increases clogP by ~0.7 compared to non-methylated analogs, favoring passive diffusion.
- Oxadiazole-containing analogs exhibit higher PSA, correlating with reduced CNS activity but improved aqueous solubility.
Biological Activity
(3-(4-Methylthiazol-2-yl)phenyl)methanamine, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. Thiazole derivatives are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.
Structure and Synthesis
The compound is characterized by the presence of a thiazole ring attached to a phenyl group via a methanamine linkage. The thiazole moiety is pivotal in enhancing the biological activity of the compound. Synthesis typically involves methods such as the Bischler-Napieralsky reaction or other multi-step organic reactions tailored to introduce specific substituents that influence activity.
Antimicrobial Activity
Thiazole derivatives have been shown to possess significant antimicrobial properties. For instance, compounds featuring thiazole rings exhibit notable activity against various bacterial strains. In one study, derivatives with MIC values ranging from 1.95 to 3.91 μg/mL against Micrococcus luteus were reported, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1 | Micrococcus luteus | 1.95 | 7.81 |
| 2 | Bacillus spp. | 3.91 | 15.62 |
| 3 | Streptococcus spp. | 7.81 | 31.25 |
Anticancer Activity
The anticancer properties of this compound are linked to its ability to inhibit cell proliferation in various cancer cell lines. SAR studies indicate that modifications on the phenyl ring significantly affect cytotoxicity. For example, compounds with electron-withdrawing groups at specific positions demonstrated enhanced activity against cancer cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .
Anticonvulsant Activity
Research has indicated that thiazole derivatives can also exhibit anticonvulsant properties. A study reported that certain thiazole-linked compounds demonstrated effective seizure protection in animal models with median effective doses significantly lower than conventional treatments .
Table 2: Anticonvulsant Activity of Thiazole Compounds
| Compound | Model Used | Median Effective Dose (mg/kg) |
|---|---|---|
| A | MES | <20 |
| B | scPTZ | <20 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Antimicrobial : The thiazole ring enhances membrane permeability and disrupts bacterial cell wall synthesis.
- Anticancer : It may induce apoptosis through interaction with key signaling pathways involved in cell survival.
- Anticonvulsant : The compound appears to modulate neurotransmitter systems, potentially increasing GABAergic activity.
Q & A
Q. Basic Characterization Techniques
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm for phenyl/thiazole protons) and amine proton shifts (δ 1.5–2.5 ppm). Thiazole C-S and C-N bonds are identifiable at ~160–170 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁N₂S, expected m/z ≈ 203.07) .
- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients, monitoring UV absorption at 254 nm .
What in vitro biological screening models are suitable for evaluating this compound's antimicrobial potential?
Q. Basic Screening Framework
- Antifungal Assays : Broth microdilution (CLSI M38) against Candida spp. or Aspergillus fumigatus, with MIC values compared to fluconazole .
- Bacterial Strains : Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli) models, noting potential reduced activity against Gram-negative due to membrane permeability barriers .
- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) to assess selectivity (IC₅₀ >50 μM considered low toxicity) .
How can researchers resolve contradictory antimicrobial activity data across structurally similar analogs?
Q. Advanced Mechanistic Analysis
- SAR Studies : Systematically vary substituents (e.g., methyl on thiazole vs. halogens on phenyl) to identify key pharmacophores. For example, electron-withdrawing groups on phenyl enhance membrane penetration .
- Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to rule out rapid degradation masking true activity .
- Target Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity for fungal cytochrome P450 or bacterial topoisomerases .
What advanced techniques optimize reaction yields for large-scale synthesis?
Q. Process Chemistry Strategies
- Flow Reactors : Continuous-flow systems for thiazole formation reduce side reactions (e.g., polymerization) and improve scalability .
- Catalyst Screening : Transition metals (Pd/Cu) for coupling steps; ligand optimization (e.g., XPhos) enhances cross-coupling efficiency .
- DoE (Design of Experiments) : Multivariate analysis to balance temperature, solvent polarity, and catalyst loading (e.g., 60°C in DMF with 5 mol% Pd(OAc)₂) .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Q. Advanced Stability Profiling
- Thermal Degradation : TGA/DSC analysis shows decomposition >150°C; store at -20°C under argon to prevent oxidation of the amine group .
- Light Sensitivity : UV-vis spectroscopy confirms photodegradation in >300 nm light; use amber vials for long-term storage .
- Hygroscopicity : Karl Fischer titration monitors water uptake; silica gel desiccants maintain stability in humid environments .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced Modeling Approaches
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to fungal CYP51 or bacterial DNA gyrase, focusing on thiazole’s sulfur and amine’s hydrogen-bonding potential .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

